2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide
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Overview
Description
2-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a reagent for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(2’-Chloro-6’-fluorophenoxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, and other organohalides.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide is used in various scientific research applications, including:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the synthesis of biologically active compounds for drug discovery and development.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of advanced materials and fine chemicals
Mechanism of Action
The mechanism of action of 2-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
2-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylmagnesium bromide: Another organometallic compound used in similar reactions but with different reactivity and conditions.
2-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc chloride: Similar in structure but with chloride instead of bromide, affecting its reactivity and solubility.
Uniqueness
2-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide is unique due to its specific reactivity in cross-coupling reactions, offering high yields and selectivity under mild conditions. Its use in THF as a solvent also enhances its stability and solubility, making it a preferred choice in organic synthesis .
Properties
Molecular Formula |
C13H9BrClFOZn |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-3-fluoro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
JZCAKTBDDSFUCZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)COC2=C(C=CC=C2Cl)F.[Zn+]Br |
Origin of Product |
United States |
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